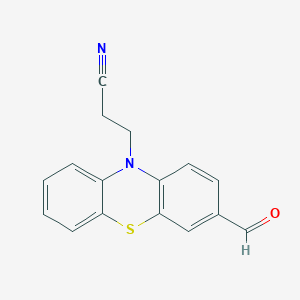
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile is a chemical compound with the molecular formula C16H12N2OS. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties .
Méthodes De Préparation
The synthesis of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the formyl and propanenitrile groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or sodium cyanide.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Propriétés
Formule moléculaire |
C16H12N2OS |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
3-(3-formylphenothiazin-10-yl)propanenitrile |
InChI |
InChI=1S/C16H12N2OS/c17-8-3-9-18-13-4-1-2-5-15(13)20-16-10-12(11-19)6-7-14(16)18/h1-2,4-7,10-11H,3,9H2 |
Clé InChI |
LYNCQNWSDSMZMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
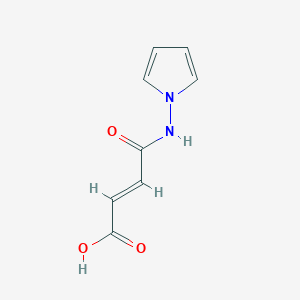
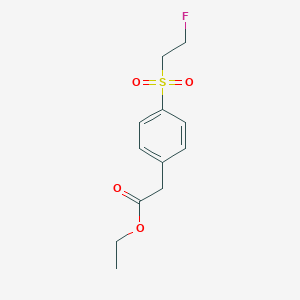
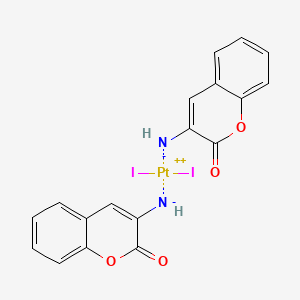
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)

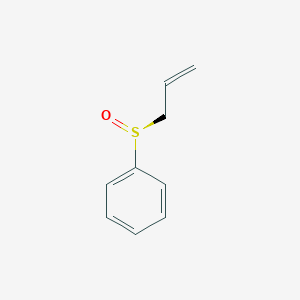
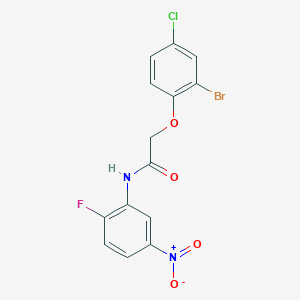
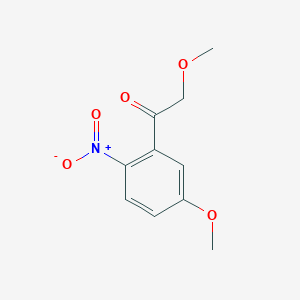
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)

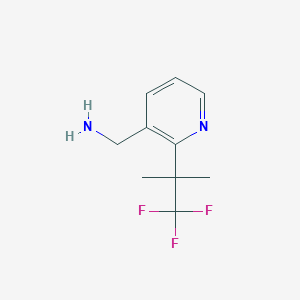
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
